Cas no 60728-43-0 (3-[1-[[4-[[2-(5-carboxy-2-chloro-phenyl)azo-3-oxo-butanoyl]amino]-2-chloro-5-methyl-phenyl]carbamoyl]-2-oxo-propyl]azo-4-chloro-benzoic acid)

3-[1-[[4-[[2-(5-carboxy-2-chloro-phenyl)azo-3-oxo-butanoyl]amino]-2-chloro-5-methyl-phenyl]carbamoyl]-2-oxo-propyl]azo-4-chloro-benzoic acid structure
60728-43-0 structure
Product Name:3-[1-[[4-[[2-(5-carboxy-2-chloro-phenyl)azo-3-oxo-butanoyl]amino]-2-chloro-5-methyl-phenyl]carbamoyl]-2-oxo-propyl]azo-4-chloro-benzoic acid
Numero CAS:60728-43-0
MF:C29H23Cl3N6O8
MW:689.887323617935
CID:1625198
PubChem ID:15538969
Update Time:2025-04-21

3-[1-[[4-[[2-(5-carboxy-2-chloro-phenyl)azo-3-oxo-butanoyl]amino]-2-chloro-5-methyl-phenyl]carbamoyl]-2-oxo-propyl]azo-4-chloro-benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[1-[[4-[[2-(5-carboxy-2-chloro-phenyl)azo-3-oxo-butanoyl]amino]-2-chloro-5-methyl-phenyl]carbamoyl]-2-oxo-propyl]azo-4-chloro-benzoic acid
    • benzoic a<wbr>
    • LogP
    • NS00001352
    • DTXSID001024213
    • 60728-43-0
    • 3-[(E)-{(2R)-1-[4-({(2S)-2-[(E)-(5-carboxy-2-chlorophenyl)diazenyl]-3-oxobutanoyl}amino)-5-chloro-2-methylanilino]-1,3-dioxobutan-2-yl}diazenyl]-4-chlorobenzoic acid
    • 3,3'-((2-Chloro-5-methyl-1,4-phenylene)bis(imino(1,3-dioxo-1,2-butanediyl)-2,1-diazenediyl))bis(4-chlorobenzoic acid)
    • DTXSID801023421
    • Inchi: 1S/C29H23Cl3N6O8/c1-12-8-21(34-27(42)25(14(3)40)38-36-23-10-16(29(45)46)5-7-18(23)31)19(32)11-20(12)33-26(41)24(13(2)39)37-35-22-9-15(28(43)44)4-6-17(22)30/h4-11,24-25H,1-3H3,(H,33,41)(H,34,42)(H,43,44)(H,45,46)/b37-35+,38-36+
    • Chiave InChI: XRIQTERXQQYNJE-ATXIYDNESA-N
    • Sorrisi: ClC1=CC(=C(C)C=C1NC(C(C(C)=O)/N=N/C1C(=CC=C(C(=O)O)C=1)Cl)=O)NC(C(C(C)=O)/N=N/C1C(=CC=C(C(=O)O)C=1)Cl)=O

Proprietà calcolate

  • Massa esatta: 688.06459
  • Massa monoisotopica: 688.064295g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 12
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.5
  • Superficie polare topologica: 216Ų

Proprietà sperimentali

  • Densità: 1.55
  • Punto di ebollizione: 882.1°C at 760 mmHg
  • Punto di infiammabilità: 487.3°C
  • Indice di rifrazione: 1.674
  • PSA: 216.38

3-[1-[[4-[[2-(5-carboxy-2-chloro-phenyl)azo-3-oxo-butanoyl]amino]-2-chloro-5-methyl-phenyl]carbamoyl]-2-oxo-propyl]azo-4-chloro-benzoic acid Letteratura correlata

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.